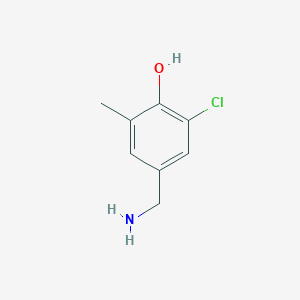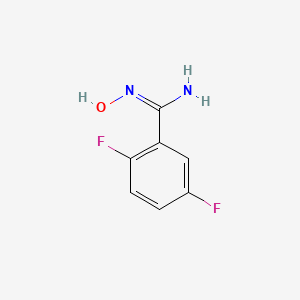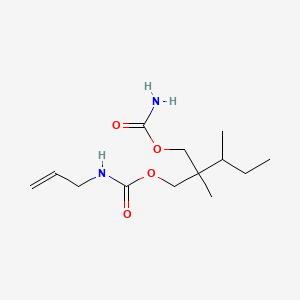
2-sec-Butyl-2-methyl-1,3-propanediol allylcarbamate carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester typically involves the esterification of carbamic acid with an appropriate alcohol. One common method is the Fischer esterification, where carbamic acid reacts with 2-(carbamoyloxymethyl)-2,3-dimethylpentanol in the presence of a mineral acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
化学反応の分析
Types of Reactions
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or hydrogen peroxide in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and 2-(carbamoyloxymethyl)-2,3-dimethylpentanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted carbamates with various functional groups.
科学的研究の応用
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its carbamate structure
作用機序
The mechanism of action of N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzyme active sites, inhibiting their activity. This mechanism is similar to other carbamate compounds used as enzyme inhibitors .
類似化合物との比較
Similar Compounds
- N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2-ethylbutyl ester
- N-Methylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester
Uniqueness
N-Allylcarbamic acid 2-(carbamoyloxymethyl)-2,3-dimethylpentyl ester is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications .
特性
CAS番号 |
25385-09-5 |
|---|---|
分子式 |
C13H24N2O4 |
分子量 |
272.34 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H24N2O4/c1-5-7-15-12(17)19-9-13(4,10(3)6-2)8-18-11(14)16/h5,10H,1,6-9H2,2-4H3,(H2,14,16)(H,15,17) |
InChIキー |
YLYGPLGSAOZVSS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
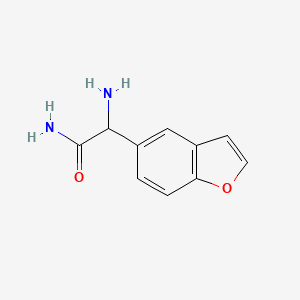
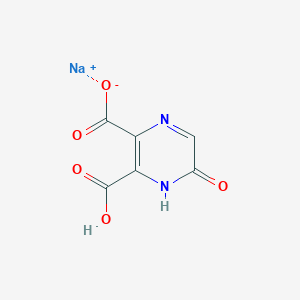
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)
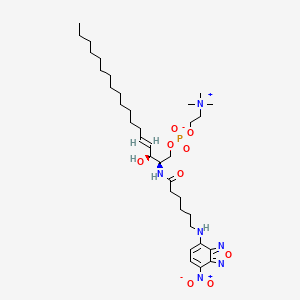



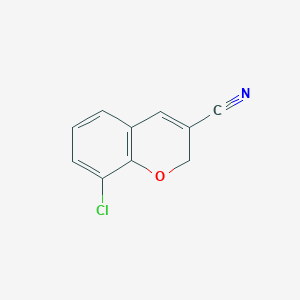
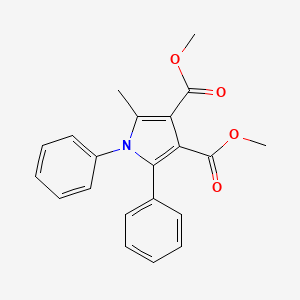
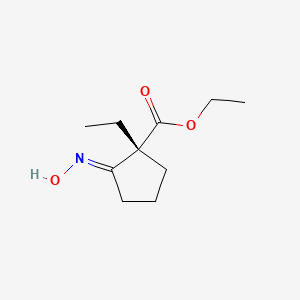
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
